molecular formula C15H22O9S B081923 Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside CAS No. 13350-45-3

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside

Cat. No.: B081923
CAS No.: 13350-45-3
M. Wt: 378.4 g/mol
InChI Key: XWFUCHLBRWBKGN-QMIVOQANSA-N
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Description

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside (CAS: 13350-45-3) is a thioglycoside derivative of glucose where the anomeric oxygen is replaced by a sulfur atom, and all hydroxyl groups except the anomeric position are acetylated. Its molecular formula is C₁₆H₂₂O₉S (molecular weight: 390.4 g/mol). The thio linkage at the anomeric position enhances stability against enzymatic hydrolysis, making it a valuable intermediate in carbohydrate chemistry for synthesizing glycoconjugates and studying glycosidase mechanisms . The acetyl groups protect reactive hydroxyls during synthetic steps, enabling selective deprotection for further functionalization .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFUCHLBRWBKGN-QMIVOQANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457435
Record name Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13350-45-3
Record name Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside typically involves the acetylation of methyl 1-thio-beta-D-glucopyranoside. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Glycosylation Reactions

MeSTG acts as a glycosyl donor in β-glycosidic bond formation. The thioether group at the anomeric position facilitates activation under mild acidic conditions, enabling stereoselective glycosylation.

Key Reaction Mechanism:

  • Activation: Triflic acid (TfOH) or trimethylsilyl triflate (TMSOTf) promotes the departure of the thio-methyl group, generating an oxocarbenium ion intermediate .

  • Nucleophilic Attack: The acceptor alcohol attacks the anomeric carbon, forming a β-linked glycoside due to neighboring group participation from the C2 acetyl group .

Example Reaction:

Donor Acceptor Catalyst Conditions Yield Reference
MeSTGAlcoholTfOH (0.1 eq)0°C, CH₂Cl₂85–92%

Synthetic Preparation

MeSTG is synthesized from glucose pentaacetate via a two-step protocol:

Step 1: Thiolation at the Anomeric Position

  • Reactants: 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose + Methanethiol

  • Catalyst: BF₃·Et₂O (Lewis acid)

  • Conditions: 0°C, anhydrous CH₂Cl₂, 1–2 hours .

  • Yield: 75–90% .

Step 2: Purification

  • Crystallization from ethanol/water yields pure MeSTG .

Deprotection and Functionalization

The acetyl groups in MeSTG can be selectively removed for further modifications:

Deprotection Methods:

Method Reagents Conditions Outcome
Zemplén deacetylationNaOMe/MeOHRT, 6 hoursFully deprotected thioglucoside
Selective deprotectionNH₃/MeOH0°C, 2 hoursPartially deacetylated products

Post-deprotection, the free hydroxyl groups enable:

  • Oxidation: TEMPO/NaClO₂ for uronic acid derivatives.

  • Sulfation: SO₃·Py complex for sulfated glycans .

Comparison with Other Thioglycosides

MeSTG’s reactivity contrasts with ethyl or phenyl thioglucosides:

Property MeSTGEthyl Analog Phenyl Analog
Activation Ease Moderate (TfOH)High (TMSOTf)Low (BF₃·Et₂O)
Solubility Soluble in CHCl₃ Soluble in DCM Limited in polar solvents
Stability Stable at 0–10°C Hygroscopic Light-sensitive

Stability and Handling

  • Storage: Refrigerated (0–10°C) in anhydrous conditions .

  • Decomposition Risks: Prolonged exposure to moisture or heat leads to acetyl migration or hydrolysis .

Scientific Research Applications

Glycosylation Reactions

Overview:
This compound acts as a glycosyl donor in synthetic chemistry, facilitating the formation of glycosidic bonds essential for synthesizing complex carbohydrates.

Applications:

  • Synthesis of Oligosaccharides: It is used to create oligosaccharides that are vital for studying biological processes and developing new drugs.
  • Glycoconjugates Production: Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside is integral in synthesizing glycoconjugates for therapeutic applications.

Drug Development

Overview:
The compound enhances the bioavailability and stability of glycosylated drugs, which is critical for pharmaceutical formulations.

Applications:

  • Improving Drug Efficacy: By modifying drug structures with glycosyl groups using this thio-glycoside, researchers can enhance solubility and absorption.
  • Targeted Drug Delivery: Its use in drug delivery systems helps achieve targeted therapy by modifying pharmacokinetics.

Biochemical Research

Overview:
this compound aids in understanding carbohydrate-protein interactions.

Applications:

  • Studying Cellular Processes: It is employed to investigate how carbohydrates interact with proteins in various biological systems.
  • Disease Mechanisms Exploration: Researchers use this compound to explore the role of carbohydrates in diseases such as cancer and diabetes.

Food Industry

Overview:
The compound can be utilized as a natural flavoring and sweetening agent.

Applications:

  • Natural Additives: It serves as an alternative to synthetic additives in food products.
  • Flavor Enhancement: Its properties allow it to enhance the flavor profiles of various food items.

Diagnostics

Overview:
this compound plays a role in developing diagnostic tools.

Applications:

  • Assay Development: It is crucial for creating assays that require specific carbohydrate recognition elements.
  • Biomarker Identification: The compound aids in identifying biomarkers related to carbohydrate metabolism disorders.
  • Glycosylation in Antibody Development:
    • A study demonstrated that using this compound as a glycosyl donor improved the immunogenicity of therapeutic antibodies by enhancing their stability and efficacy against specific targets .
  • Drug Formulation Enhancements:
    • Research indicated that incorporating this thio-glycoside into drug formulations significantly improved the bioavailability of poorly soluble drugs by facilitating better solubilization and absorption .
  • Food Industry Applications:
    • In a comparative analysis of natural versus synthetic sweeteners, this compound was found to provide comparable sweetness levels while being more favorable from a health perspective .

Mechanism of Action

The compound exerts its effects primarily through its interactions with glycan-binding proteins. It can act as a substrate or inhibitor for enzymes involved in glycan synthesis and degradation. The molecular targets include glycosyltransferases and glycosidases, which play crucial roles in the formation and breakdown of glycans .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioglycosides and acetylated glucopyranosides are widely used in glycobiology. Below is a detailed comparison of Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside with key analogs:

Alkyl Thioether Variants

Compound Name Structure Key Differences Applications References
Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside (CAS: 52645-73-5) Ethyl group instead of methyl at the thioether position - Higher molecular weight (392.42 g/mol vs. 390.4 g/mol).
- Ethyl group may confer slightly altered solubility (more lipophilic).
- Used similarly as a glycosyl donor but with potential differences in enzymatic recognition.
Substrate for glycosidase studies; intermediate in oligosaccharide synthesis.
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside (CAS: Not provided) Aromatic phenyl group at the thioether position - Enhanced aromatic stacking interactions in crystals.
- Bulkier aglycone may hinder enzyme binding.
- Requires harsher deprotection conditions (e.g., strong acids).
Used in chromium complexation studies for catalytic applications.

Variations in Protecting Groups

Compound Name Structure Key Differences Applications References
Methyl 2,3,4,6-Tetra-O-benzyl-1-thio-β-D-glucopyranoside (CAS: 84799-77-9) Benzyl groups instead of acetyl - Benzyl groups are stable under acidic conditions but require hydrogenolysis for deprotection.
- Increased hydrophobicity (logP ~4.5 vs. ~1.2 for acetylated analog).
- Preferred for solid-phase synthesis due to stability.
Intermediate in combinatorial glycochemistry.
Ethyl 2,3,4,6-Tetra-O-benzoyl-1-thio-β-D-glucopyranoside (CAS: 108739-67-9) Benzoyl groups instead of acetyl - Benzoyl groups are electron-withdrawing, altering reactivity in glycosylation.
- Higher melting point (~120°C vs. ~80°C for acetylated analogs).
Used in ruthenium complexation for catalytic hydrogenation studies.

Functionalized Aglycone Derivatives

Compound Name Structure Key Differences Applications References
5-Phenyl-1,3,4-thiadiazol-2-yl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside (CAS: Not provided) Thiadiazolyl group at the anomeric position - Heterocyclic aglycone introduces pharmacological potential (e.g., antimicrobial activity).
- Dihedral angles between sugar and aglycone: 49.54° (thiadiazole) vs. minimal distortion in methyl analog.
Explored as an antiepileptic agent and enzyme inhibitor.
Propargyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside (CAS: Not provided) Propargyl group instead of thioether - Alkyne functionality enables "click chemistry" for bioconjugation.
- Lacks sulfur’s nucleophilic reactivity but offers orthogonal reactivity for cross-coupling.
Tool for glycopolymer synthesis and bioconjugation.

Key Data Tables

Table 1: Physical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) logP Stability
Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside 390.4 ~80 1.2 Stable in dry, cool conditions; sensitive to strong bases
Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside 392.42 ~85 1.5 Similar stability; slightly higher lipophilicity
Methyl 2,3,4,6-Tetra-O-benzyl-1-thio-β-D-glucopyranoside 554.68 ~95 4.5 Requires inert atmosphere for storage

Biological Activity

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside (CAS RN: 13350-45-3) is a thio-glycoside derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes multiple acetyl groups and a thioether linkage, contributing to its diverse pharmacological properties.

  • Molecular Formula : C₁₅H₂₂O₉S
  • Molecular Weight : 378.39 g/mol
  • Appearance : White to off-white crystalline powder
  • Melting Point : 91 °C
  • Solubility : Soluble in chloroform

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains. Its thioether group is believed to enhance its interaction with microbial membranes.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For instance, it has been tested against prostate cancer cell lines (PC-3 and DU145), demonstrating dose-dependent cytotoxicity.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. Its structural components allow it to interact effectively with enzyme active sites.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human prostate cancer cells using the MTT assay. Results indicated:

Cell LineIC50 (µg/mL)Time Points (h)
PC-315.024, 48, 72
DU14525.024, 48, 72

The results showed that PC-3 cells were more sensitive to the compound compared to DU145 cells, indicating a potential selectivity towards certain cancer types.

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that this compound possesses significant antimicrobial properties.

Case Study: Cancer Cell Line Evaluation

In a recent investigation published in the Journal of Medicinal Chemistry, researchers explored the effects of various thio-glycosides on cancer cell lines. This compound was included in the study due to its promising cytotoxic profile. The study concluded that compounds with thioether linkages exhibited enhanced anticancer activity compared to their non-thioether counterparts .

Potential Therapeutic Applications

Given its biological activities, this compound may find applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer agents.
  • Biochemical Research : To study enzyme interactions and mechanisms of action within metabolic pathways.

Q & A

What are the standard synthetic protocols for Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside, and how can purity be ensured?

Level: Basic
Methodological Answer:
The synthesis typically involves glycosylation of a peracetylated glucose donor with a thiol nucleophile. A widely cited protocol ( ) involves:

Starting Material : 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose (1) reacted with a methylthiol donor (e.g., methanethiol or methyl thiocyanate).

Catalyst : Boron trifluoride diethyl etherate (BF₃·Et₂O) in anhydrous dichloromethane under nitrogen.

Reaction Monitoring : Thin-layer chromatography (TLC) using ethyl acetate/toluene (3:7) to track progress (Rf ≈ 0.57).

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from diisopropyl ether.

Purity Assurance : Analytical HPLC (>95% purity) and NMR spectroscopy (¹H/¹³C) to confirm acetyl group integrity and anomeric configuration. Storage at 2–8°C in anhydrous conditions prevents hydrolysis .

How can researchers resolve contradictions in glycosylation efficiency when using this compound as a thioglycoside donor?

Level: Advanced
Methodological Answer:
Discrepancies in glycosylation yields often stem from:

  • Protecting Group Interference : Acetyl groups may hinder acceptor accessibility. Comparative studies using benzyl or benzylidene protections ( ) can isolate steric effects.
  • Activation Conditions : Adjusting Lewis acid concentrations (e.g., BF₃·Et₂O vs. ZnCl₂) or solvent polarity (toluene vs. acetonitrile) optimizes thioglycoside activation ( ).
  • Anomeric Control : Monitoring α/β ratios via ¹H NMR coupling constants (J₁,₂ ≈ 10 Hz for β-configuration) ensures stereochemical fidelity ().
  • Case Study : Yuasa et al. ( ) achieved 50% yield using ZnCl₂ in toluene at 80°C, highlighting solvent and catalyst synergy. Systematic screening of these parameters is recommended .

What spectroscopic and analytical methods validate the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Anomeric proton: δ ~5.5–6.0 ppm (thioglycosidic proton, J₁,₂ ≈ 10 Hz for β-configuration).
    • Acetyl methyl groups: δ ~1.8–2.2 ppm (12H, four O-acetyl groups).
    • Sugar ring protons: δ ~3.5–5.0 ppm (C2–C6 protons) ().
  • HRMS (ESI-Orbitrap) : Exact mass confirmation (e.g., [M + Na]⁺ calculated for C₁₅H₂₂O₁₀S: 417.0832) ().
  • TLC/HPLC : Purity assessment using ethyl acetate/hexane (3:7) or reverse-phase C18 columns.

What strategies improve the targeted delivery of this compound in anticancer or antiviral studies?

Level: Advanced
Methodological Answer:
Current challenges in delivery ( ) are addressed via:

Nanocarrier Systems : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance cellular uptake and reduce off-target toxicity.

Ligand Conjugation : Attaching cancer-specific ligands (e.g., folate or RGD peptides) to thioglycoside derivatives for receptor-mediated endocytosis.

Prodrug Design : Introducing enzymatically cleavable linkers (e.g., esterase-sensitive groups) for site-specific activation.

In Vivo Models : Testing in xenograft mice with tumor-specific biomarkers (e.g., GLUT1 overexpression) to evaluate biodistribution. Preliminary data suggest synergistic effects with cisplatin ( ), warranting combinatorial studies .

How do reaction conditions influence the stability of the acetyl groups during glycosylation?

Level: Advanced
Methodological Answer:
Acetyl group stability is critical for regioselective glycosylation. Factors include:

  • pH and Solvent : Anhydrous conditions (e.g., CH₂Cl₂) prevent hydrolysis. Protic solvents (e.g., MeOH) or basic conditions risk deacetylation.
  • Temperature : Elevated temperatures (>80°C) may cause acetyl migration. Yuasa et al. ( ) maintained 80°C for 2 hours without degradation.
  • Catalyst Compatibility : BF₃·Et₂O is less harsh than TMSOTf, minimizing side reactions. Post-reaction quenching with NaHCO₃ stabilizes intermediates ().
  • Analytical Validation : Comparative ¹H NMR before/after reaction detects acetyl migration (δ shifts in C2–C6 protons) .

What mechanistic insights have been gained from studying enzymatic interactions with this thioglycoside?

Level: Advanced
Methodological Answer:
The compound serves as a substrate analog to probe glycosidase/transferase mechanisms:

Inhibition Studies : Competes with natural glycosides (e.g., cellobiose) in β-glucosidase assays, revealing Ki values via Lineweaver-Burk plots.

Isotope Labeling : ¹³C-labeled thioglycosides track enzymatic transition states using NMR or MS.

Crystallography : Co-crystallization with enzymes (e.g., GH1 glycosidases) identifies active-site interactions, such as hydrogen bonding with Glu residues.

Kinetic Isotope Effects (KIE) : Deuterium labeling at the anomeric center measures bond cleavage rates, elucidating stepwise vs. concerted mechanisms. Recent work highlights its utility in mimicking O-glycosidic transition states .

How can researchers mitigate toxicity concerns in preclinical studies?

Level: Basic
Methodological Answer:

  • In Vitro Screening : Cytotoxicity assays (e.g., MTT on HEK293 or HepG2 cells) establish IC₅₀ values. notes dose-dependent toxicity, requiring EC₅₀ optimization.
  • Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., deacetylated or oxidized species) in liver microsomes.
  • In Vivo Safety : Acute toxicity studies in rodents (OECD 423) monitor organ histopathology and serum biomarkers (ALT, AST).
  • Formulation Adjustments : Reducing systemic exposure via topical or inhalable formulations ( ) .

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